molecular formula C12H10ClN5O B13995787 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one CAS No. 17756-37-5

2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B13995787
CAS No.: 17756-37-5
M. Wt: 275.69 g/mol
InChI Key: AYGAOWACJNFQGX-UHFFFAOYSA-N
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Description

2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group at the 2-position, a chlorobenzyl group at the 9-position, and a dihydropurinone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Chlorobenzylation: The 9-position of the purine ring is substituted with a 2-chlorobenzyl group using a chlorobenzyl halide in the presence of a base such as potassium carbonate.

    Amination: The 2-position is then aminated using ammonia or an amine source under suitable conditions.

    Cyclization: The final step involves cyclization to form the dihydropurinone structure, often achieved through heating or using a cyclizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropurinone structure to a fully reduced purine.

    Substitution: The amino and chlorobenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced purine analogs.

Scientific Research Applications

2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This interaction can modulate cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopurine: A purine analog used in nucleic acid research.

    9-Benzyladenine: A cytokinin that promotes cell division in plants.

    6-Mercaptopurine: An anticancer drug used in chemotherapy.

Uniqueness

2-Amino-9-(2-chlorobenzyl)-3,9-dihydro-6h-purin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

17756-37-5

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

2-amino-9-[(2-chlorophenyl)methyl]-1H-purin-6-one

InChI

InChI=1S/C12H10ClN5O/c13-8-4-2-1-3-7(8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19)

InChI Key

AYGAOWACJNFQGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2N=C(NC3=O)N)Cl

Origin of Product

United States

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